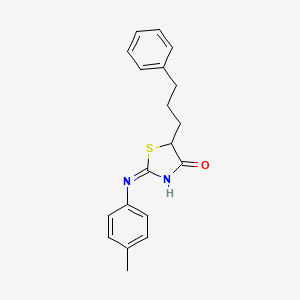![molecular formula C10H10F3NO2 B12615834 N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine CAS No. 919530-44-2](/img/structure/B12615834.png)
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluoroethylidene moiety attached to a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine typically involves the reaction of 4-ethoxybenzaldehyde with trifluoroacetaldehyde and hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ethoxyphenyl and trifluoroethylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Methoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
- N-[1-(4-Methylphenyl)-2,2,2-trifluoroethylidene]hydroxylamine
- N-[1-(4-Chlorophenyl)-2,2,2-trifluoroethylidene]hydroxylamine
Uniqueness
N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The trifluoroethylidene moiety also imparts distinct properties, such as increased stability and resistance to metabolic degradation, making it a valuable compound for various applications.
Properties
CAS No. |
919530-44-2 |
|---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-8-5-3-7(4-6-8)9(14-15)10(11,12)13/h3-6,15H,2H2,1H3 |
InChI Key |
HEZSVNNCCZBFJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


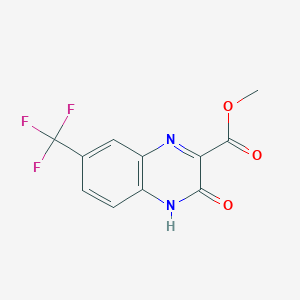

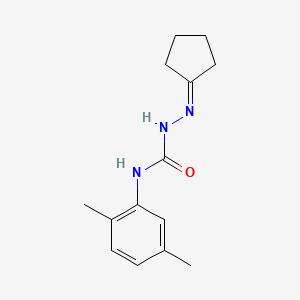
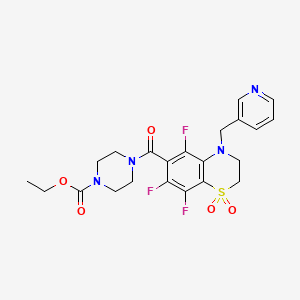
![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
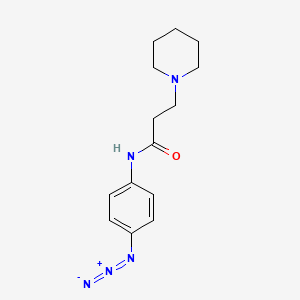
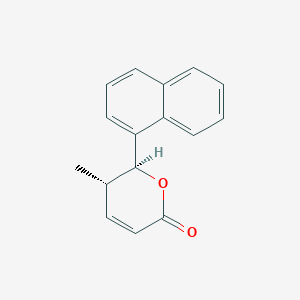

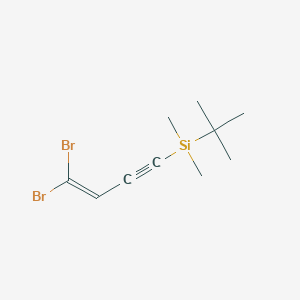
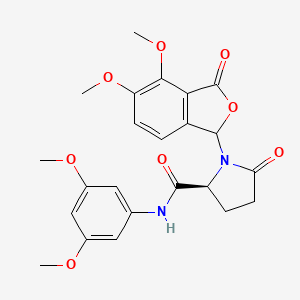
![(1S,3R,3aR,6aS)-5-(1,3-benzodioxol-5-yl)-1-benzyl-6'-chloro-7'-methylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12615820.png)
![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)
![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide](/img/structure/B12615828.png)
